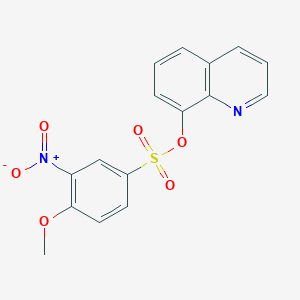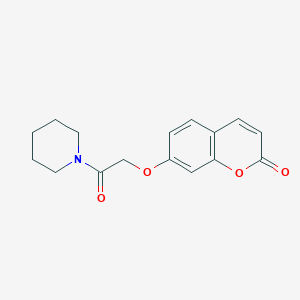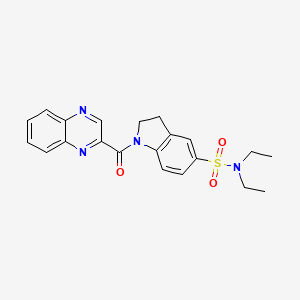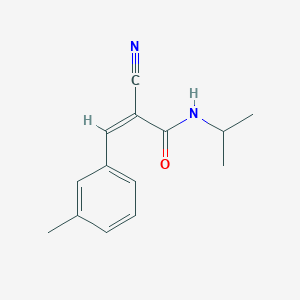![molecular formula C22H26N2O2 B7480168 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is not yet fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This leads to an increase in the levels of dopamine in the synaptic cleft, which can then activate dopamine receptors and produce various physiological effects.
Biochemical and Physiological Effects:
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and reduced anxiety-like behavior in animal models. Additionally, it has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is its unique structure, which makes it a valuable tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has shown promising results in various animal models, making it a potential candidate for further research.
However, there are also some limitations to the use of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X in lab experiments. For example, its effects can be highly dependent on the dose used, and it may produce different results in different animal models. Additionally, its potential for off-target effects and toxicity must be carefully considered.
Orientations Futures
There are several potential future directions for research involving 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X. One area of interest is its potential as a treatment for various neurological disorders, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential for off-target effects. Finally, it may also be of interest to investigate the potential of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X as a tool for studying other neurotransmitters and their receptors.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X involves several steps, including the reaction of piperidine-1-carbonyl chloride with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-phenylpropanoic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has been used in studies investigating the role of dopamine in addiction and reward pathways.
Propriétés
IUPAC Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(14-11-18-7-3-1-4-8-18)23-17-19-9-12-20(13-10-19)22(26)24-15-5-2-6-16-24/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAISXJEUUZVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)



![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)